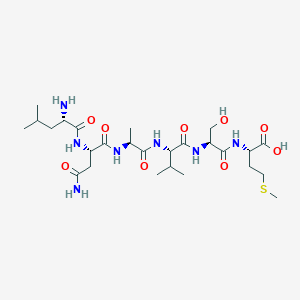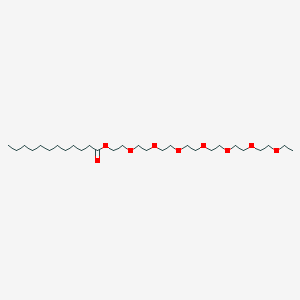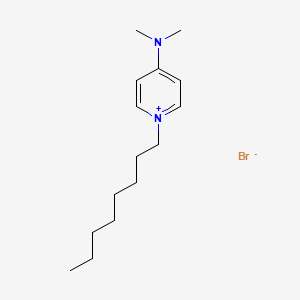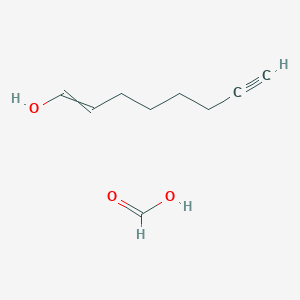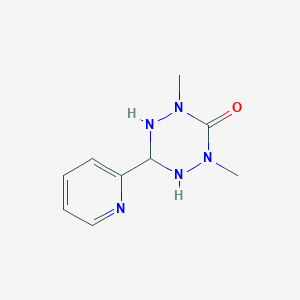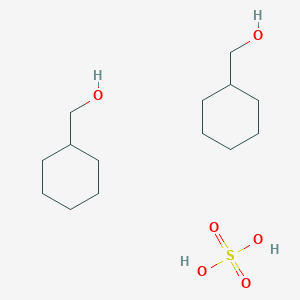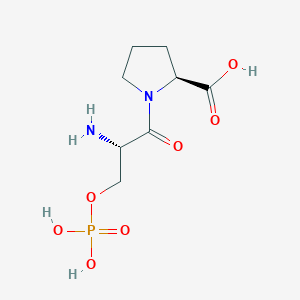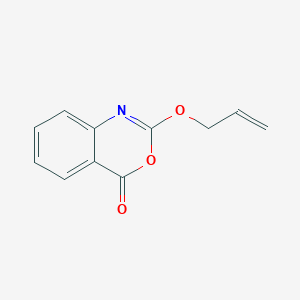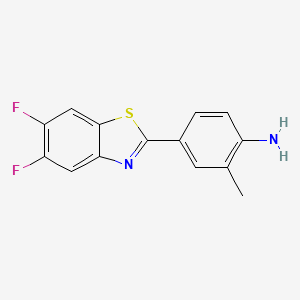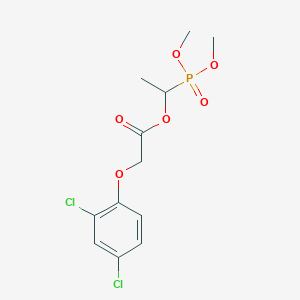![molecular formula C24H26N4O2 B14248702 N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide CAS No. 403735-00-2](/img/structure/B14248702.png)
N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide is a chemical compound with the molecular formula C24H26N4O2 and a molecular weight of 402.49 g/mol . This compound is known for its unique structure, which includes two aminomethylphenyl groups attached to a benzene-1,4-dicarboxamide core. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide typically involves the reaction of 4-(aminomethyl)benzylamine with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The products depend on the nucleophile used but can include substituted amines or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds with target molecules, while the benzene-1,4-dicarboxamide core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(aminomethyl)benzene: A simpler compound with similar aminomethyl groups but lacking the dicarboxamide core.
Terephthaloyl chloride: A precursor used in the synthesis of N1,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide.
4-(Aminomethyl)benzylamine: Another precursor with similar functional groups.
Uniqueness
N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide is unique due to its combination of aminomethyl groups and a benzene-1,4-dicarboxamide core. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
403735-00-2 |
|---|---|
Molekularformel |
C24H26N4O2 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-N,4-N-bis[[4-(aminomethyl)phenyl]methyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H26N4O2/c25-13-17-1-5-19(6-2-17)15-27-23(29)21-9-11-22(12-10-21)24(30)28-16-20-7-3-18(14-26)4-8-20/h1-12H,13-16,25-26H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
KORKEDQLQCTFQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
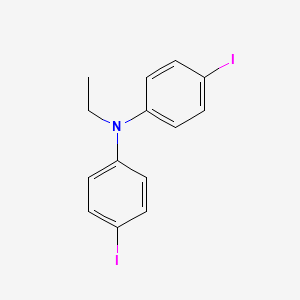

![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
